molecular formula C7H13NO3 B1506539 Methyl 3-hydroxypiperidine-3-carboxylate CAS No. 1008779-94-9

Methyl 3-hydroxypiperidine-3-carboxylate

Cat. No.: B1506539
CAS No.: 1008779-94-9
M. Wt: 159.18 g/mol
InChI Key: XTESLNLUWWTVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of piperidine, featuring a hydroxyl group and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

  • Reduction of Piperidine-3-carboxylic Acid: Another method includes the reduction of piperidine-3-carboxylic acid to its corresponding hydroxyl derivative, which is then esterified with methanol.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can occur at the hydroxyl or carboxylate groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, which may have different functional groups.

  • Reduction Products: Reduced forms, including amines and other reduced derivatives.

  • Substitution Products: Substituted derivatives with different substituents at the hydroxyl or carboxylate positions.

Scientific Research Applications

Methyl 3-hydroxypiperidine-3-carboxylate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

  • Biology: The compound can be used in biological studies to understand the role of piperidine derivatives in biological systems.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-hydroxypiperidine-3-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-hydroxypiperidine-1-carboxylate: A structural isomer with the hydroxyl group at a different position.

  • Methyl 4-hydroxypiperidine-4-carboxylate: Another positional isomer with the hydroxyl group at the 4-position.

  • Methyl 3-hydroxypiperidine-2-carboxylate: A compound with the carboxylate group at a different position.

Uniqueness: Methyl 3-hydroxypiperidine-3-carboxylate is unique due to its specific structural arrangement, which influences its reactivity and potential applications. Its hydroxyl and carboxylate groups are positioned in a way that allows for diverse chemical transformations and biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Methyl 3-hydroxypiperidine-3-carboxylate (MHPC) is an organic compound belonging to the piperidine class, characterized by its unique functional groups, including a hydroxyl and an ester group. This compound has garnered attention in various fields, including medicinal chemistry, due to its versatile biological activities and potential therapeutic applications.

Chemical Structure and Properties

MHPC has a molecular formula of C₇H₁₃NO₃ and features a piperidine ring structure. The presence of the hydroxyl and ester groups enhances its reactivity and interaction with biological targets. The structural representation is crucial for understanding its biological mechanisms:

Methyl 3 hydroxypiperidine 3 carboxylate\text{Methyl 3 hydroxypiperidine 3 carboxylate}

The biological activity of MHPC primarily involves its interaction with specific enzymes and receptors. It acts as a ligand, modulating the activity of these molecular targets through non-covalent interactions facilitated by its functional groups. This mechanism is significant in studies related to enzyme mechanisms and protein-ligand interactions.

Biological Applications

1. Enzyme Mechanisms and Protein-Ligand Interactions

  • MHPC is employed in the study of enzyme mechanisms, where it serves as a substrate or inhibitor, helping elucidate metabolic pathways.
  • It has been investigated for its role in modulating protein-ligand interactions, which is critical in drug design and development.

2. Potential Therapeutic Properties

  • Research indicates that MHPC may exhibit therapeutic effects, particularly in neuropharmacology, due to its structural similarities to known psychoactive compounds .
  • Its derivatives are being explored for their potential use in treating neurological disorders, highlighting the importance of piperidine derivatives in medicinal chemistry .

3. Biomarker Studies

  • MHPC is studied for its potential as a biomarker in metabolic pathways, contributing to the understanding of various diseases and conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MHPC, it can be compared with other piperidine derivatives:

CompoundStructural FeaturesBiological Activity
Methyl 3-hydroxypiperidine-4-carboxylateHydroxyl group at position 4Similar enzyme interactions
Piperidine-3-carboxylic acidLacks ester groupLimited reactivity
Methyl 4-hydroxypiperidine-4-carboxylateHydroxyl group at position 4Different pharmacokinetics

Case Studies and Research Findings

Recent studies have highlighted the synthesis and biological evaluation of MHPC:

  • Synthesis via Biocatalysis : A biocatalytic process was developed for synthesizing MHPC with high enantiomeric purity, showcasing its potential as a building block in pharmaceutical synthesis .
  • Enzymatic Studies : Investigations into its role as an inhibitor for specific enzymes have revealed insights into metabolic pathways involving piperidine derivatives .
  • Therapeutic Investigations : Clinical studies are underway to assess the efficacy of MHPC derivatives in treating conditions like Alzheimer's disease, leveraging their neuroprotective properties .

Properties

IUPAC Name

methyl 3-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-6(9)7(10)3-2-4-8-5-7/h8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTESLNLUWWTVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729329
Record name Methyl 3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008779-94-9
Record name Methyl 3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxypiperidine-3-carboxylate
Reactant of Route 2
Methyl 3-hydroxypiperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-hydroxypiperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-hydroxypiperidine-3-carboxylate
Reactant of Route 5
Methyl 3-hydroxypiperidine-3-carboxylate
Reactant of Route 6
Methyl 3-hydroxypiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.